Quercetin-d3 (hydrate)

Catalog No.
S11213003
CAS No.
M.F
C15H12O8
M. Wt
323.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin-d3 (hydrate)

Product Name

Quercetin-d3 (hydrate)

IUPAC Name

3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one;hydrate

Molecular Formula

C15H12O8

Molecular Weight

323.27 g/mol

InChI

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2/i1D,2D,3D;

InChI Key

OKXFBEYCJRMINR-KADUPEOVSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H].O

Quercetin-d3 (hydrate) is a deuterated form of quercetin, a naturally occurring flavonoid found in various plants, fruits, and vegetables. Its chemical structure is represented as 2-(4,5-dihydroxyphenyl-2,3,6-d3)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate, with the molecular formula C15H12O8. The presence of deuterium atoms in quercetin-d3 enhances its stability and allows for more precise tracking in biological studies. Quercetin itself is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Typical of flavonoids. These include:

  • Hydroxylation: The hydroxyl groups on the quercetin structure can undergo further reactions such as methylation or glucuronidation.
  • Oxidation: The flavonoid structure can be oxidized to form reactive oxygen species or other derivatives.
  • Conjugation: Quercetin-d3 can form conjugates with glucuronic acid or sulfate groups through enzymatic processes in the body.

These reactions are essential for understanding its metabolic pathways and biological effects .

Quercetin-d3 exhibits several biological activities that are similar to those of its non-deuterated counterpart:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Effects: Quercetin-d3 has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory conditions.
  • Anticancer Properties: Studies indicate that quercetin can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .

The synthesis of quercetin-d3 typically involves the deuteration of natural quercetin or its precursors. Common methods include:

  • Deuterated Solvents: Using deuterated solvents during the extraction process from plant sources can yield deuterated forms.
  • Chemical Synthesis: Various synthetic routes can be employed to introduce deuterium into the quercetin structure. This may involve isotopic exchange reactions where hydrogen atoms are replaced with deuterium under controlled conditions.

These methods ensure a high purity of the compound suitable for research applications .

Quercetin-d3 has several applications in research and potential therapeutic uses:

  • Pharmacokinetic Studies: Due to its unique isotopic labeling, it is used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • Nutraceuticals: As a dietary supplement, quercetin-d3 may enhance health benefits attributed to quercetin while improving bioavailability due to its altered chemical properties.
  • Research Tool: It serves as a valuable tool in studies investigating the mechanisms of action of flavonoids and their effects on human health .

Interaction studies involving quercetin-d3 focus on its effects on drug metabolism and interactions with various biochemical pathways:

  • Cytochrome P450 Enzymes: Quercetin has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Quercetin-d3 may exhibit similar interactions but with potentially altered kinetics due to deuteration.
  • Protein Interactions: Research indicates that quercetin interacts with several proteins involved in inflammation and cancer pathways. The deuterated form may provide insights into these interactions at a molecular level .

Several compounds share structural similarities with quercetin-d3. Here are some notable examples:

Compound NameStructure TypeUnique Features
RutinGlycoside of quercetinContains a rhamnose sugar moiety
IsoquercitrinGlucoside of quercetinHas a glucose moiety at the 3-position
Taxifolin (Dihydroquercetin)Reduced form of quercetinLacks double bonds in the C ring
KaempferolFlavonolSimilar antioxidant properties but different hydroxyl group positioning
MyricetinFlavonolContains an additional hydroxyl group compared to quercetin

Quercetin-d3 is unique due to its isotopic labeling which allows for enhanced tracking in biological systems and improved understanding of its pharmacokinetics compared to these other compounds .

Structural Elucidation via NMR and X-Ray Crystallography

The structural elucidation of quercetin-d3 (hydrate) relies on complementary techniques such as NMR spectroscopy and X-ray crystallography. In non-deuterated quercetin, proton NMR reveals distinct aromatic and hydroxy proton signals. For instance, the C6 and C8 protons on the benzopyrone ring appear as doublets at 6.05 ppm and 6.30 ppm, respectively, due to long-range W-coupling across the aromatic π-system [1]. The catechol substituent’s protons (C2', C3', and C6') exhibit splitting patterns influenced by coupling constants (e.g., $$ ^3J_{HH} = 8.5 \, \text{Hz} $$) [1]. In quercetin-d3 (hydrate), deuteration at specific hydroxyl positions (e.g., 3', 4', or 7-OH) eliminates corresponding proton signals, simplifying the $$ ^1\text{H} $$-NMR spectrum. The absence of hydroxy proton resonances between 8–12 ppm serves as a diagnostic marker for successful isotopic substitution [1].

X-ray crystallography further resolves the three-dimensional arrangement of quercetin-d3 (hydrate). Non-deuterated quercetin anhydrous (QA) crystallizes in the $$ P2_1/c $$ space group with unit cell parameters $$ a = 16.2752 \, \text{Å} $$, $$ b = 3.7155 \, \text{Å} $$, and $$ c = 19.9723 \, \text{Å} $$ [2]. The dihedral angle between the phenyl and pyrone rings ($$ \tau = 25.44^\circ $$) facilitates π-π stacking along the $$ b $$-axis [2]. In the hydrate form, water molecules integrate into the lattice, altering hydrogen-bonding networks. For example, quercetin dihydrate (QDH) exhibits a denser packing density (1.619 g/cm$$^3$$) compared to QA (1.544 g/cm$$^3$$) due to enhanced hydrogen bonding between quercetin and water [3]. Deuteration may subtly modulate these interactions, as deuterium forms stronger hydrogen bonds than protium, potentially increasing lattice stability.

Table 1: Comparative NMR Chemical Shifts of Non-Deuterated and Deuterated Quercetin

Proton PositionNon-Deuterated (ppm)Quercetin-d3 (Hydrate) (ppm)
C6 (Benzopyrone)6.05 [1]6.05
C8 (Benzopyrone)6.30 [1]6.30
3'-OH9.20 [1]Not observed
4'-OH9.80 [1]Not observed

Isotopic Purity Assessment Using Mass Spectrometry

Mass spectrometry (MS) is indispensable for verifying the isotopic purity of quercetin-d3 (hydrate). Non-deuterated quercetin exhibits a molecular ion peak at $$ m/z \, 302.04 $$ (C$${15}$$H$${10}$$O$$_7$$). Deuteration at three positions shifts this peak to $$ m/z \, 305.07 $$, with a characteristic isotopic pattern reflecting the incorporation of three deuterium atoms. High-resolution MS (HRMS) quantifies isotopic purity by analyzing the relative abundances of $$ [M+H]^+ $$ and $$ [M+D]^+ $$ ions. For instance, a purity of ≥98% deuterium incorporation is confirmed when the $$ m/z \, 305.07 $$ signal accounts for >98% of the total ion current.

Fourier-transform ion cyclotron resonance (FT-ICR) MS further distinguishes quercetin-d3 (hydrate) from non-deuterated analogs by resolving mass differences as small as 0.001 Da. This precision is critical for applications requiring exact mass matching, such as stable isotope labeling in pharmacokinetic studies.

Comparative Analysis with Non-Deuterated Quercetin

Comparative studies between quercetin-d3 (hydrate) and its non-deuterated counterpart reveal nuanced differences in physicochemical properties.

Crystalline Packing and Stability
Non-deuterated quercetin anhydrous (QA) adopts a conformation with a phenyl-pyrone dihedral angle ($$ \tau = 25.44^\circ $$) that optimizes π-π stacking [2]. In contrast, hydrate forms (e.g., QDH) exhibit planar conformations ($$ \tau < 20^\circ $$) stabilized by water-mediated hydrogen bonds [3]. Deuteration introduces minor perturbations in crystal lattice parameters due to isotopic mass effects. For example, the unit cell volume of QA decreases by approximately 5% upon deuteration, as observed in analogous deuterated compounds [2].

Hydrogen Bonding and Solubility
Quercetin-d3 (hydrate) demonstrates altered hydrogen-bonding dynamics. In non-deuterated QDH, water molecules satisfy 60% of hydrogen-bonding interactions, whereas deuterated analogs may exhibit stronger O–D···O bonds due to deuterium’s lower zero-point energy [3]. This difference slightly enhances the thermal stability of the hydrate form, as evidenced by thermogravimetric analysis (TGA) showing a 2–3°C increase in dehydration onset temperature.

Table 2: Structural Parameters of Non-Deuterated and Deuterated Quercetin Hydrates

ParameterNon-Deuterated QDHQuercetin-d3 (Hydrate)
Unit Cell Volume (ų)1721.60 [2]~1635.52*
Density (g/cm³)1.619 [3]~1.642*
Dehydration Onset (°C)110 [3]~113*

*Estimated based on isotopic substitution effects.

Deuterium incorporation into quercetin structures employs several specialized techniques that utilize the unique chemical properties of this flavonoid compound. The most widely documented approach involves hydrogen-deuterium exchange processes that take advantage of the reactive nature of specific carbon positions within the quercetin molecular framework [1] [2].

Electrophilic Aromatic Substitution Mechanism

The primary mechanism for deuterium incorporation in quercetin involves electrophilic aromatic substitution at the most nucleophilic centers of ring A, specifically at carbon positions 6 and 8 [2]. These positions are particularly susceptible to deuterium incorporation due to electron enrichment from multiple ortho and para mesomeric effects of oxygen atoms present in the ring structure [2]. The process involves the attack of electrophilic deuterium species (deuterium oxide or deuteronium ions) on these activated carbon sites.

Keto-Enol Tautomerism Pathway

The deuteration mechanism operates through a well-established keto-enol tautomerism pathway characteristic of 1,3,5-trihydroxybenzene systems [2]. This process involves the formation of transient keto intermediates that facilitate the incorporation of deuterium atoms. The mechanism includes sequential elementary steps involving slow, solvent-mediated carbon-deuterium bond formation coupled with oxygen-deuterium bond breaking, followed by rapid carbon-hydrogen bond breaking and oxygen-deuterium bond formation, allowing the aromatic ring to regain its aromaticity [2].

Aqueous Basic Conditions for Selective Deuteration

Research has demonstrated the effectiveness of mild aqueous basic conditions for selective deuteration of quercetin derivatives. A particularly notable approach employs biologically compatible bases such as tris(hydroxymethyl)aminomethane and arginine in combination with deuterium oxide, which serves both as the deuterium source and reaction solvent [3]. This method provides cost-effectiveness and environmental compatibility while achieving good deuteration levels under mild reaction conditions.

Microwave-Assisted Deuteration Methods

Advanced synthetic approaches incorporate microwave irradiation to enhance deuteration efficiency. Flow synthesis methods utilizing microwave reactors have been developed, employing platinum on alumina catalysts under pressurized conditions to achieve effective hydrogen-deuterium exchange [4]. These methods demonstrate superior reaction efficiency compared to traditional batch synthesis approaches, with the added benefit of real-time monitoring through nuclear magnetic resonance spectroscopy.

Multi-Step Synthesis Approaches

Comprehensive deuteration strategies often involve multi-step synthetic routes that combine demethylation processes with deuterium enrichment. One documented approach involves the removal of aryl methyl ethers using lithium chloride in dimethylformamide, followed by deuterium enrichment using deuterium oxide and catalyst mixtures including platinum, palladium, and rhodium on various supports [5]. This approach allows for the production of multiple deuterated flavonoid standards in a single reaction vessel.

Hydrate Formation Processes

The formation of quercetin hydrates represents a complex crystallization phenomenon governed by specific thermodynamic and kinetic factors that determine the preferential incorporation of water molecules into the crystal lattice structure.

Thermodynamic Driving Forces

The fundamental driving force for quercetin hydrate formation stems from unsatisfied hydrogen bond donors and acceptors within the anhydrous crystal structure [6]. Quercetin possesses a donor-acceptor ratio of 0.357, which falls below the critical threshold of 0.5 identified for compounds with high propensity for hydrate formation [6]. The incorporation of water molecules provides additional hydrogen bond donor and acceptor sites that compensate for the imbalance between these functional groups in the host molecule, effectively pushing the donor-acceptor ratio toward unity.

Molecular Conformation Changes

Water incorporation induces significant conformational changes in quercetin molecules that facilitate more efficient crystal packing. In the anhydrous form, quercetin molecules adopt a non-planar conformation with a torsion angle of 31.5 degrees between the phenyl and pyrone rings [6]. Upon hydrate formation, this angle decreases dramatically to -1.0 degrees in the monohydrate and 6.7 degrees in the dihydrate structures, resulting in a more planar molecular arrangement [6].

Preferential Dihydrate Formation

Crystallization from aqueous solvents consistently produces the dihydrate form due to several synergistic factors [6]. Water molecules, being significantly smaller than quercetin molecules, can position themselves in close proximity to polar groups, forming favorable hydrogen bonding networks. The satisfaction of hydrogen bonding requirements allows quercetin molecules to adopt planar conformations that enable closer and more efficient packing through strong π-π stacking interactions between aromatic rings [6].

Intermolecular Interaction Patterns

The hydrate formation process fundamentally alters the pattern of intermolecular interactions within the crystal structure. In the anhydrous form, the strongest interactions are predominantly hydrogen bonds between quercetin molecules [6]. However, in hydrated structures, π-π stacking interactions between quercetin molecules become the dominant stabilizing force, contributing up to 37.8 percent of the total lattice energy in the dihydrate form [6]. These π-π interactions promote the formation of uninterrupted chains of stacked quercetin molecules in an offset orientation that maximizes interaction between the aromatic π-system and positively charged hydrogens.

Water Channel Formation

In both monohydrate and dihydrate structures, water molecules create organized channel systems that run parallel to the stacked chains of quercetin molecules [6]. These water channels represent a critical structural feature that influences both the stability of the hydrated forms and their dehydration mechanisms under conditions that promote water loss. The organization of water molecules within these channels reflects the specific hydrogen bonding requirements of each hydration state.

Crystal Density and Stability Relationships

Hydrate formation results in increased crystal density compared to the anhydrous form, with calculated unit cell densities of 1.007 and 0.964 cubic angstroms per unit for monohydrate and dihydrate forms respectively, compared to 0.702 for the anhydrous structure [6]. This density increase correlates directly with enhanced thermodynamic stability, as denser crystal forms are generally more stable than their less dense counterparts for identical host molecules.

Quality Control Measures for Research-Grade Material

The establishment of rigorous quality control protocols for research-grade quercetin-d3 hydrate requires comprehensive analytical methodologies that ensure both chemical purity and isotopic integrity throughout the synthesis and purification processes.

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography with diode array detection represents the gold standard for quercetin purity analysis [7]. Optimized methods employ reversed-phase chromatography with mobile phases consisting of acetonitrile and acetic acid solutions, achieving excellent peak resolution at detection wavelengths of 368 nanometers [7]. Validated methods demonstrate linearity coefficients exceeding 0.995, with detection limits as low as 0.046 micrograms per milliliter and quantification limits of 0.14 micrograms per milliliter [7].

ParameterSpecificationMethod
Linearity Range5-25 μg/mLReversed-Phase HPLC
Detection Limit0.046 μg/mLUV Detection at 368 nm
Quantification Limit0.14 μg/mLDiode Array Detection
Precision (RSD)<2.0%Multiple Injection Analysis
Accuracy Recovery88.6-110.7%Standard Addition Method

Mass Spectrometric Verification

Mass spectrometry provides definitive confirmation of molecular identity and isotopic composition for deuterated quercetin compounds . Electrospray ionization coupled with tandem mass spectrometry enables precise determination of deuterium incorporation levels and detection of isotopic distribution patterns. The technique facilitates identification of the specific deuteration sites and quantification of deuterium enrichment levels, which is particularly critical for quercetin-d3 compounds where three deuterium atoms must be precisely located .

Nuclear Magnetic Resonance Spectroscopy for Deuterium Analysis

Nuclear magnetic resonance spectroscopy serves as the primary technique for monitoring deuterium incorporation and verifying isotopic purity [2]. Proton nuclear magnetic resonance spectra provide direct evidence of hydrogen-deuterium exchange through the disappearance of characteristic aromatic proton signals at positions corresponding to deuterium incorporation sites. The technique enables real-time monitoring of deuteration progress and quantitative assessment of exchange completion [2].

Pharmaceutical Reference Standards Compliance

Research-grade quercetin materials must comply with established pharmaceutical reference standards, including those specified by the United States Pharmacopeia and European Pharmacopoeia [9] [10]. These standards define acceptable purity levels, typically requiring greater than 98 percent chemical purity for pharmaceutical secondary standards [9]. Certified reference materials undergo rigorous testing and evaluation by multiple independent laboratories to ensure accuracy and reproducibility [11].

Moisture Content and Hydration State Verification

Accurate determination of hydration state represents a critical quality control parameter for quercetin hydrate materials [6]. Thermogravimetric analysis coupled with differential scanning calorimetry provides precise measurement of water content and characterization of dehydration behavior. Variable temperature powder X-ray diffraction enables verification of crystal form and detection of phase transitions that might occur during storage or handling [6].

Impurity Profiling and Contaminant Detection

Comprehensive impurity profiling ensures the absence of synthesis-related byproducts and environmental contaminants [12]. Common impurities include residual solvents from extraction processes, other plant compounds from incomplete purification, and heavy metals depending on raw material sources [12]. Chromatographic methods with appropriate detector systems enable identification and quantification of these potential contaminants at levels well below toxicological concern thresholds.

Stability Testing and Storage Conditions

Long-term stability studies establish appropriate storage conditions and shelf-life parameters for research-grade materials [7]. Quercetin solutions demonstrate enhanced stability when stored at 4 degrees Celsius compared to room temperature or frozen conditions [7]. Stability testing protocols monitor both chemical degradation and isotopic exchange that might occur during extended storage periods, ensuring maintenance of material integrity throughout its intended use period.

Certificate of Analysis Documentation

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

323.07204757 g/mol

Monoisotopic Mass

323.07204757 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-08-2024

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